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Compound of Interest

Compound Name: Deoxyenterocin

Cat. No.: B15602271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

methodologies pertinent to the Nuclear Magnetic Resonance (NMR) analysis of

Deoxyenterocin, a complex polyketide natural product. The following sections detail the

presentation of NMR data, experimental protocols for structural elucidation, and a workflow for

the analysis of novel natural products.

Data Presentation: Spectroscopic Data for
Deoxyenterocin
Precise ¹H and ¹³C NMR spectroscopic data for (-)-5-Deoxyenterocin, as synthesized by

Koser and Bach, is contained within the supplementary information of their 2023 publication in

Chemistry – A European Journal.[1][2] While this data is not publicly available without a journal

subscription, this guide presents a standardized format for the tabulation of such data, crucial

for comparative analysis and structural verification.

Table 1: ¹H NMR Spectroscopic Data for (-)-5-Deoxyenterocin. This table would typically be

populated with the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signal

(e.g., s for singlet, d for doublet, t for triplet, q for quartet, m for multiplet), the coupling

constants (J) in Hertz (Hz), and the integration of the signal, corresponding to the number of

protons.
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Position δ (ppm) Multiplicity J (Hz) Integration

e.g., H-1

e.g., H-2

e.g., H-3

...

Table 2: ¹³C NMR Spectroscopic Data for (-)-5-Deoxyenterocin. This table would list the

chemical shifts (δ) in ppm for each carbon atom in the molecule. The type of carbon (C, CH,

CH₂, CH₃) as determined by DEPT (Distortionless Enhancement by Polarization Transfer) or

HSQC (Heteronuclear Single Quantum Coherence) experiments would also be included.

Position δ (ppm) Carbon Type

e.g., C-1

e.g., C-2

e.g., C-3

...

Experimental Protocols: NMR Analysis of Polyketide
Natural Products
The structural elucidation of complex polyketides like Deoxyenterocin relies on a suite of NMR

experiments. The following is a generalized, yet detailed, protocol that forms the basis of such

analyses.[3][4][5]

1. Sample Preparation:

A pure sample of the natural product (typically 1-10 mg) is dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.

The choice of solvent is critical and should be based on the solubility of the compound and

the need to avoid overlapping solvent and analyte signals.
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Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(δ = 0.00 ppm).

2. 1D NMR Spectroscopy:

¹H NMR: A standard proton NMR spectrum is acquired to provide initial information on the

number and types of protons present. Key parameters include the spectral width, acquisition

time, and number of scans.

¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to determine the

number of carbon atoms. A larger number of scans is typically required due to the lower

natural abundance of the ¹³C isotope.

DEPT: DEPT-90 and DEPT-135 experiments are performed to differentiate between CH,

CH₂, and CH₃ groups.

3. 2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin

coupling networks, revealing which protons are adjacent to one another in the molecular

structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton

signals with their directly attached carbon atoms, providing ¹H-¹³C one-bond correlations.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations

between protons and carbons that are two or three bonds away, which is crucial for

assembling the carbon skeleton and connecting different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser

Effect Spectroscopy): These experiments identify protons that are close in space, providing

through-space correlations that are essential for determining the relative stereochemistry of

the molecule.[3]

4. Data Processing and Analysis:
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The acquired NMR data is processed using specialized software (e.g., MestReNova,

TopSpin). Processing steps include Fourier transformation, phase correction, baseline

correction, and peak picking.

The processed spectra are then analyzed to assign all proton and carbon signals to their

respective atoms in the molecule, ultimately leading to the complete structural elucidation.

Mandatory Visualization: Workflow for NMR-Based
Structure Elucidation
The following diagram illustrates a typical workflow for the structure elucidation of a novel

natural product like Deoxyenterocin using NMR spectroscopy.
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Caption: Workflow for NMR-based structure elucidation of a natural product.
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Signaling Pathways
The biological activity of enterocin and deoxyenterocin has been noted for its antibiotic

properties.[6][7][8] However, detailed signaling pathways in mammalian cells or bacteria that

are modulated by Deoxyenterocin have not been extensively characterized in the current

scientific literature. Further research is required to elucidate its precise mechanism of action

and its effects on cellular signaling cascades.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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